4-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one
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Description
4-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one, also known as PTZ-343, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Anticancer Properties
A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety, which demonstrated potent anticancer activities. This research highlights the potential of these compounds as anticancer agents, with specific compounds showing significant efficacy against hepatocellular carcinoma cell lines. The structure-activity relationships suggested based on the anticancer results indicate a promising direction for developing new pharmacophores with anticancer capabilities (Gomha et al., 2017).
Corrosion Inhibition
Another application area is in corrosion inhibition, where imidazole-based molecules, including derivatives, have been investigated for their effectiveness in protecting 1020 carbon steel in an acidic medium. The study found that derivatives such as 4-(imidazole-1-il)-phenol and similar compounds significantly increased the corrosion inhibition efficiency, indicating their potential as effective anticorrosion agents for industrial applications (Costa et al., 2021).
Electrocatalysis
Research into the electrosynthesis of an imidazole derivative for use as a bifunctional electrocatalyst has shown promising results for the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan. This demonstrates the compound's utility in electrochemical sensors and analytical applications, opening pathways for its use in pharmaceutical and biomedical analysis (Nasirizadeh et al., 2013).
Antimicrobial Activity
A study on the synthesis and antimicrobial evaluation of some imidazothiazole derivatives of benzofuran revealed that these compounds exhibit promising antimicrobial activities. The synthesized derivatives were effective against a range of bacterial and fungal pathogens, suggesting their potential as lead compounds for developing new antimicrobial agents (Shankerrao et al., 2017).
Antifungal and Anti-inflammatory Activities
Further, novel imidazothiazole sulfides and sulfones have been synthesized and characterized for their anthelmintic and anti-inflammatory activities. These compounds displayed better activities compared to the reference drugs, indicating their potential in therapeutic applications targeting inflammation and parasitic infections (Shetty et al., 2010).
properties
IUPAC Name |
4-(7-phenyl-1,4-thiazepane-4-carbonyl)-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(12-10-16-15(20)17-12)18-7-6-13(21-9-8-18)11-4-2-1-3-5-11/h1-5,10,13H,6-9H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYWIKICCIUZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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